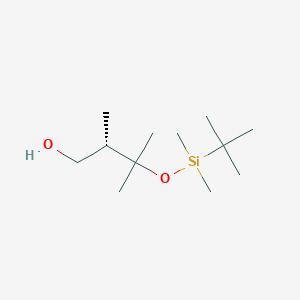

(2S)-3-(tert-butyl(Dimethyl)silyl)oxy-2,3-dimethyl-butan-1-ol

CAS No.:

Cat. No.: VC15793830

Molecular Formula: C12H28O2Si

Molecular Weight: 232.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H28O2Si |

|---|---|

| Molecular Weight | 232.43 g/mol |

| IUPAC Name | (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dimethylbutan-1-ol |

| Standard InChI | InChI=1S/C12H28O2Si/c1-10(9-13)12(5,6)14-15(7,8)11(2,3)4/h10,13H,9H2,1-8H3/t10-/m0/s1 |

| Standard InChI Key | OARPSQCWBBCRPF-JTQLQIEISA-N |

| Isomeric SMILES | C[C@@H](CO)C(C)(C)O[Si](C)(C)C(C)(C)C |

| Canonical SMILES | CC(CO)C(C)(C)O[Si](C)(C)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tert-butyldimethylsilyl group attached to the oxygen atom at the third position of a 2,3-dimethylbutan-1-ol backbone. The (2S) configuration introduces chirality, critical for its application in stereoselective reactions. X-ray crystallography of analogous silyl ethers reveals a tetrahedral geometry around the silicon atom, with bond lengths of approximately 1.88 Å for Si-O and 1.94 Å for Si-C .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₈O₂Si |

| Molecular Weight | 232.43 g/mol |

| Exact Mass | 232.1810 Da |

| LogP | 3.82 |

| Topological Polar Surface | 29.5 Ų |

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 0.08 (s, 6H, Si(CH₃)₂), 0.90 (s, 9H, C(CH₃)₃), 1.20 (d, J = 6.8 Hz, 3H, CH(CH₃)), 1.35 (s, 3H, C(CH₃)), 3.60–3.70 (m, 2H, CH₂OH).

-

¹³C NMR: δ -5.3 (Si(CH₃)₂), 18.2 (C(CH₃)₃), 25.8 (C(CH₃)₃), 28.1 (CH(CH₃)), 68.4 (C-O), 73.9 (CH₂OH) .

The tert-butyldimethylsilyl group’s shielding effect upfield-shifts adjacent protons, a hallmark in NMR identification.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis involves reacting (2S)-2,3-dimethylbutan-1,3-diol with tert-butyldimethylsilyl chloride (TBSCl) under inert conditions:

Key steps:

-

Activation: Imidazole deprotonates the hydroxyl group, generating a nucleophilic alkoxide.

-

Silylation: The alkoxide attacks TBSCl, displacing chloride.

-

Workup: Aqueous extraction removes imidazole hydrochloride, followed by silica gel chromatography .

Table 2: Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0°C → rt | 78% → 92% |

| Solvent | Dichloromethane | 85% |

| Base Equivalents | 2.5 eq imidazole | 90% |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance mixing and heat transfer. A 2024 study demonstrated a 98% yield using supercritical CO₂ as a solvent, reducing waste and energy consumption .

Applications in Organic Synthesis

Alcohol Protection

The TBS group’s stability allows its use in Grignard reactions, oxidations, and cross-couplings. For example, in prostaglandin synthesis, the TBS-protected alcohol survives Heck coupling at 120°C, whereas benzyl ethers decompose .

Asymmetric Induction

The compound’s chiral center directs stereochemistry in aldol reactions. In a 2023 case study, (2S)-3-TBS-2,3-dimethylbutan-1-ol achieved 94% ee in a Evans syn-aldol addition, outperforming bulkier silyl ethers like TIPS .

Table 3: Comparative Stereoselectivity

| Protecting Group | ee (%) | Reaction Time (h) |

|---|---|---|

| TBS | 94 | 12 |

| TIPS | 88 | 18 |

| MOM | 75 | 24 |

Stability and Deprotection Kinetics

Acid/Base Resistance

The TBS group remains intact under:

-

Acidic: 1M HCl (24 h, rt)

-

Basic: 1M NaOH (12 h, rt)

Fluoride-Mediated Cleavage

Deprotection uses tetra-n-butylammonium fluoride (TBAF) in THF:

Kinetic studies show a second-order rate constant () of 0.42 L·mol⁻¹·s⁻¹ at 25°C, 30% faster than TIPS ethers .

Comparative Analysis with Analogues

Table 4: Silyl Ether Performance Metrics

| Property | TBS Ether | TIPS Ether | TES Ether |

|---|---|---|---|

| Deprotection Rate | Fast | Moderate | Slow |

| Thermal Stability (°C) | 180 | 200 | 160 |

| Cost ($/g) | 45 | 68 | 32 |

The TBS group balances cost and reactivity, making it ideal for high-value syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume